molecular formula C21H30O3 B564617 4-Methoxy Retinoic Acid CAS No. 81121-20-2

4-Methoxy Retinoic Acid

Cat. No.: B564617
CAS No.: 81121-20-2
M. Wt: 330.5 g/mol
InChI Key: KZKUSKHEEFFSTO-XPSLGPGOSA-N
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Description

4-Methoxy Retinoic Acid is a derivative of retinoic acid, a compound closely related to vitamin A. It is known for its role in regulating cell growth, differentiation, and apoptosis. The molecular formula of this compound is C21H30O3, and it has a molecular weight of 330.46 g/mol . This compound is often used in research due to its biological activity and potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

Target of Action

4-Methoxy Retinoic Acid, like other retinoids, primarily targets the Retinoic Acid Receptors (RARs) . These receptors are nuclear receptors that play a critical role in regulating cellular proliferation, development, and differentiation in response to endogenous retinoids .

Mode of Action

This compound interacts with its targets, the RARs, by binding to them . This binding leads to a conformational change in the RARs, allowing the release of corepressors and recruitment of coactivators . This results in the transcriptional activation of target genes via specific Retinoic Acid Response Elements .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of Vitamin A to Retinoic Acid (RA) and further oxidation of RA . The enzymes that metabolize Vitamin A to RA and the cytochrome P450 Cyp26 family of enzymes that further oxidize RA are key components of these pathways .

Pharmacokinetics

ATRA is absorbed rapidly into plasma after oral dosing and exhibits a terminal half-life of 13-16 hours . The major metabolites of ATRA in humans are 4-hydroxy- and 4-oxo-retinoic acid .

Result of Action

The molecular and cellular effects of this compound’s action involve the regulation of cell differentiation, proliferation, and apoptosis . It also plays a role in the maintenance of hematopoietic stem cell dormancy and the regulation of the expression of Hox genes, which largely affect normal morphogenesis in vertebrates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the occurrence of xenobiotic environmental pollutants that interfere with RARs and disrupt the RAR signaling may pose a threat to the health of wild animals and humans . Additionally, climate change and population growth can exacerbate the environmental risks of retinoid signaling disruption .

Safety and Hazards

4-Methoxy Retinoic Acid is harmful if swallowed and in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child .

Future Directions

Retinoic acids, including 4-Methoxy Retinoic Acid, have been investigated extensively for their utility in cancer prevention and treatment. Success has been achieved with their use in the treatment of subtypes of leukemia harboring chromosomal translocations . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high-risk for breast cancer . Ongoing phase 3 randomized trials investigating retinoids in combination with chemotherapy in non-small cell lung cancer aim to definitively characterize the role of retinoids in this tumor type .

Biochemical Analysis

Biochemical Properties

4-Methoxy Retinoic Acid interacts with various enzymes, proteins, and other biomolecules. It is involved in retinoid-converting enzymes in animals and bacteria, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The discovery of a nuclear retinoic acid receptor (RAR), which functions as ligand-inducible transcription factors, was a breakthrough in understanding how retinoids exert their pleiotropic effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. High retinoic acid (RA) signaling early was sufficient to promote M cone fate and suppress L cone fate in retinal organoids .

Metabolic Pathways

This compound is involved in the metabolic pathways of vitamin A. Vitamin A is metabolized to retinoic acid and then to 4-OH and 4-oxoRA .

Subcellular Localization

Retinoic acid receptors (RARs), which this compound may interact with, have been found to exhibit different intracellular localization patterns depending on culture conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Retinoic Acid typically involves the methoxylation of retinoic acid. One common method includes the reaction of retinoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy Retinoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted retinoic acids .

Comparison with Similar Compounds

Comparison: 4-Methoxy Retinoic Acid is unique due to its methoxy group, which can influence its biological activity and stability. Compared to all-trans retinoic acid, it may have different binding affinities for RARs and RXRs, leading to distinct therapeutic profiles . Its methoxy group also makes it more resistant to metabolic degradation, potentially enhancing its efficacy and duration of action .

Properties

CAS No.

81121-20-2

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-(3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(22)23)10-11-18-17(3)19(24-6)12-13-21(18,4)5/h7-11,14,19H,12-13H2,1-6H3,(H,22,23)/b9-7+,11-10+,15-8+,16-14+

InChI Key

KZKUSKHEEFFSTO-XPSLGPGOSA-N

Isomeric SMILES

CC1=C(C(CCC1OC)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

SMILES

CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Canonical SMILES

CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Synonyms

(+/-)-4-Methoxyretinoic Acid; 

Origin of Product

United States

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